molecular formula C11H7Cl4N3O2 B2577583 [1-(4-chlorophenyl)-1H-1,2,3-triazol-4-yl]methyl 2,2,2-trichloroacetate CAS No. 338419-24-2

[1-(4-chlorophenyl)-1H-1,2,3-triazol-4-yl]methyl 2,2,2-trichloroacetate

Cat. No. B2577583
CAS RN: 338419-24-2
M. Wt: 355
InChI Key: QGEGYBMHPJLADU-UHFFFAOYSA-N
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Description

1-(4-Chlorophenyl)-1H-1,2,3-triazol-4-yl]methyl 2,2,2-trichloroacetate (TCTA) is an organic compound with a wide range of applications in scientific research. It is a highly reactive chemical compound, which can be used as a reagent for various chemical reactions. TCTA has been used in a wide range of biochemical and physiological experiments, as it is able to interact with a variety of molecules.

Scientific Research Applications

π-Hole Tetrel Bonding Interactions

The compound has been utilized in the study of π-hole tetrel bonding interactions, particularly in the synthesis of ethyl 2-triazolyl-2-oxoacetate derivatives. These interactions are crucial in self-assembling dimers in the solid state, forming symmetrically equivalent O⋯π-hole tetrel bonding interactions. The nucleophilic/electrophilic nature of certain groups is significantly influenced by the substituents on the rings, affecting the interaction energy of the C⋯O tetrel bond. This has been studied using Hirshfeld surface analysis, DFT calculations, and Bader's theory of atoms-in-molecules (Ahmed et al., 2020).

Synthesis of Novel Heterocyclic Compounds

This chemical structure is also used as a starting compound for synthesizing novel heterocyclic compounds with potential biological applications. Specifically, its derivatives have been synthesized and investigated for their lipase and α-glucosidase inhibition properties. This indicates potential applications in the medical field, especially concerning metabolic disorders (Bekircan et al., 2015).

Structural Characterization and Synthesis Studies

The compound's derivatives have been subjects for synthesis and structural characterization studies. For instance, isostructural compounds with this chemical structure have been synthesized and analyzed using single crystal diffraction. Such studies provide insights into the molecular conformation and stability, which are essential for understanding the compound's potential applications in various fields (Kariuki et al., 2021).

Bioactivity Studies

Derivatives of this compound have been synthesized and their structures confirmed through various techniques like NMR, IR, MS, and elemental analysis. Preliminary biological tests show that these synthesized compounds exhibit certain biological activities such as fungicidal activity and plant growth regulation, pointing towards potential agricultural applications (Jian, 2003).

Crystal Structure and Molecular Interaction Studies

The crystal structure and molecular interaction of derivatives of this compound have been extensively studied. These studies involve analyzing the molecular conformation and packing, which is stabilized by interactions like intermolecular hydrogen bonding. Understanding these interactions is crucial for applications in material science and pharmaceuticals (Dong & Huo, 2009).

properties

IUPAC Name

[1-(4-chlorophenyl)triazol-4-yl]methyl 2,2,2-trichloroacetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7Cl4N3O2/c12-7-1-3-9(4-2-7)18-5-8(16-17-18)6-20-10(19)11(13,14)15/h1-5H,6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGEGYBMHPJLADU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N2C=C(N=N2)COC(=O)C(Cl)(Cl)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7Cl4N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[1-(4-chlorophenyl)-1H-1,2,3-triazol-4-yl]methyl 2,2,2-trichloroacetate

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